Cas no 1805176-72-0 (2-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-6-nitropyridine)

2-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-6-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-6-nitropyridine
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- Inchi: 1S/C7H4BrF3N2O2/c8-2-5-4(9)1-3(6(10)11)7(12-5)13(14)15/h1,6H,2H2
- InChI Key: ZEPDPNMHEBTKLT-UHFFFAOYSA-N
- SMILES: BrCC1=C(C=C(C(F)F)C([N+](=O)[O-])=N1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- XLogP3: 2.3
- Topological Polar Surface Area: 58.7
2-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-6-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029034332-250mg |
2-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-6-nitropyridine |
1805176-72-0 | 95% | 250mg |
$999.60 | 2022-04-01 | |
Alichem | A029034332-500mg |
2-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-6-nitropyridine |
1805176-72-0 | 95% | 500mg |
$1,600.75 | 2022-04-01 | |
Alichem | A029034332-1g |
2-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-6-nitropyridine |
1805176-72-0 | 95% | 1g |
$2,750.25 | 2022-04-01 |
2-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-6-nitropyridine Related Literature
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Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464
Additional information on 2-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-6-nitropyridine
Recent Advances in the Study of 2-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-6-nitropyridine (CAS: 1805176-72-0)
The compound 2-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-6-nitropyridine (CAS: 1805176-72-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique bromomethyl and difluoromethyl substituents, has shown promising potential as a versatile intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-6-nitropyridine as a key building block in the synthesis of pyridine-based kinase inhibitors. The researchers demonstrated that the bromomethyl group facilitates efficient functionalization, enabling the introduction of various pharmacophores. The difluoromethyl and nitro groups were found to enhance the binding affinity of the resulting compounds to target kinases, as evidenced by molecular docking studies and enzymatic assays.
In another recent investigation, scientists utilized this compound to develop a series of antimicrobial agents with activity against drug-resistant bacterial strains. The study, published in Bioorganic & Medicinal Chemistry Letters, highlighted the role of the fluorine and nitro substituents in improving membrane permeability and target engagement. The lead compound derived from this scaffold exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC value of 2 μg/mL.
From a synthetic chemistry perspective, advances have been made in optimizing the production of 2-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-6-nitropyridine. A 2024 patent application disclosed an improved synthetic route that increases yield to 78% while reducing the formation of byproducts. This development is particularly significant for scaling up production for preclinical studies.
The compound's mechanism of action appears to be multifaceted. Structural analyses suggest that the electron-withdrawing nitro and fluorine groups create an electron-deficient aromatic system that may interact with biological targets through π-stacking interactions. Meanwhile, the reactive bromomethyl group serves as an excellent handle for further derivatization, making this compound a valuable scaffold for medicinal chemistry applications.
Current challenges in working with this compound include its moderate stability in solution and the need for careful handling due to the reactive bromomethyl group. However, recent formulation studies have made progress in addressing these issues through the development of stabilized crystalline forms and protective packaging solutions.
Looking forward, researchers anticipate that 2-(Bromomethyl)-5-(difluoromethyl)-3-fluoro-6-nitropyridine will play an increasingly important role in fragment-based drug discovery. Its combination of synthetic versatility and promising biological activity makes it an attractive starting point for the development of new therapeutic agents targeting various diseases, including cancer, infectious diseases, and inflammatory disorders.
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